molecular formula C5H10BN3O2 B13558861 (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid

(4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13558861
M. Wt: 154.97 g/mol
InChI Key: ZLBWUBMPAHGUEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid typically involves the hydroboration of an appropriate pyrazole precursor. One common method is the reaction of 4-bromo-1-ethyl-1H-pyrazole with triisopropyl borate under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

Uniqueness: (4-amino-1-ethyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of both an amino group and an ethyl group on the pyrazole ring.

Properties

Molecular Formula

C5H10BN3O2

Molecular Weight

154.97 g/mol

IUPAC Name

(4-amino-2-ethylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C5H10BN3O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3,10-11H,2,7H2,1H3

InChI Key

ZLBWUBMPAHGUEP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NN1CC)N)(O)O

Origin of Product

United States

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